molecular formula C9H13ClN4 B1452558 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride CAS No. 1224170-44-8

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride

Cat. No. B1452558
M. Wt: 212.68 g/mol
InChI Key: RDVBCOVEJAFDPY-UHFFFAOYSA-N
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Description

“3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 610276-38-5 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . The process involved the use of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H12N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6,10H2 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 . It is stored at temperatures between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

Triazolopyridine derivatives are synthesized through various chemical reactions, including acylation, oxidative cyclization, and cyclization reactions. For instance, acylation reactions of heteroaromatic amines have facilitated the efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of these compounds in creating heterocyclic frameworks (Ibrahim et al., 2011). Moreover, oxidative cyclization has been employed to generate [1,2,4]Triazolo[4,3-a]pyridin-3-amines, highlighting a novel approach to accessing these compounds through intramolecular N-N bond formation, a key feature for constructing complex heterocycles without the need for metal catalysts (Ishimoto et al., 2015).

Structural and Optical Properties

Studies on the structural and optical properties of triazolopyridine derivatives reveal their potential applications in material science. For instance, the analysis of the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine has provided insights into its molecular structure, vibrational spectra, and electronic absorption, suggesting its utility in optical applications and as a luminescent material (Dymińska et al., 2022).

Electroluminescent Properties and Organic Electronics

The development of triazolopyridine-based bipolar red host materials, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine, for red phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the significant potential of these compounds in the field of organic electronics. These materials show promising electroluminescent performance, indicating their applicability in the development of energy-efficient and high-performance light-emitting devices (Kang et al., 2017).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;/h1-2,4,7H,3,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVBCOVEJAFDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride

CAS RN

1224170-44-8
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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